4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline

Disperse dye Wash fastness Polyester dyeing

4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline (CAS 93964-88-6) is a synthetic monoazo disperse dye belonging to the aminoazobenzene subclass. Its molecular architecture features a 2-chloro-4-nitroaniline diazo component coupled with an N-ethyl-N-(dodecyloxyethyl)aniline coupling component, yielding a molecular formula of C₂₈H₄₁ClN₄O₃ and a molecular weight of 517.103 g/mol.

Molecular Formula C28H41ClN4O3
Molecular Weight 517.1 g/mol
CAS No. 93964-88-6
Cat. No. B15180070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline
CAS93964-88-6
Molecular FormulaC28H41ClN4O3
Molecular Weight517.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C28H41ClN4O3/c1-3-5-6-7-8-9-10-11-12-13-21-36-22-20-32(4-2)25-16-14-24(15-17-25)30-31-28-19-18-26(33(34)35)23-27(28)29/h14-19,23H,3-13,20-22H2,1-2H3
InChIKeyAECRWDRUAXJGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline (CAS 93964-88-6): An Aminoazobenzene Disperse Dye with Enhanced Hydrophobic Character for Polyester Coloration


4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline (CAS 93964-88-6) is a synthetic monoazo disperse dye belonging to the aminoazobenzene subclass [1]. Its molecular architecture features a 2-chloro-4-nitroaniline diazo component coupled with an N-ethyl-N-(dodecyloxyethyl)aniline coupling component, yielding a molecular formula of C₂₈H₄₁ClN₄O₃ and a molecular weight of 517.103 g/mol [2]. The defining structural signature is the C12 dodecyloxy chain pendant to the terminal amino group—a hydrophobic motif that fundamentally alters the dye's substantivity for hydrophobic fibers, diffusion kinetics, and fastness profile relative to shorter-chain analogs [3].

Why 4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline Cannot Be Replaced by Structurally Similar Disperse Dyes Without Performance Loss


Aminoazobenzene disperse dyes sharing the same 2-chloro-4-nitroaniline diazo component are not interchangeable. Systematic structure–property studies demonstrate that the nature and length of the terminal N-substituent on the coupling component directly controls dyeing rate, exhaustion, and wash fastness on polyester [1]. Specifically, as the terminal alkyl group increases in carbon number, the dyeing rate decreases, exhaustion becomes lower, and critically, wash fastness of the dyed fabric improves—an effect attributed to enhanced van der Waals interactions and increased molecular volume that retards dye diffusion out of the fiber during washing [1]. A procurement decision that treats, for example, a C2-hydroxyethyl-substituted analog (Disperse Red 13) as functionally equivalent to the C12-dodecyloxy-substituted target compound ignores this established structure–property gradient and risks underperformance in wash-fastness-critical applications.

Quantitative Differentiation Evidence for 4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline Relative to Shorter-Chain Aminoazobenzene Disperse Dyes


Wash Fastness Improvement on Polyester Correlates with Terminal Alkyl Chain Length in 2-Chloro-4-nitroaniline-Based Aminoazobenzene Dyes

In a controlled study of six aminoazobenzene disperse dyes derived from 2-chloro-4-nitroaniline and varying N,N-dialkylaniline coupling components, Kim and Gwak (1997) established that increasing the carbon number of the terminal alkyl group directly improves wash fastness of dyed polyester fabric [1]. The underlying mechanism is attributed to increased molecular volume and stronger van der Waals dye–fiber interactions that reduce dye desorption during aqueous washing [1]. By extrapolation, the target compound—bearing a C12 dodecyloxy chain—is positioned at the extreme high end of this substituent-length continuum, whereas the commonly available Disperse Red 13 (C.I. 11115), which carries a short C2-hydroxyethyl substituent, occupies the low end. Commercial supplier data corroborate this gradient: Disperse Red 13 is typically rated at ISO wash fastness grade 3–4 on polyester , whereas dyes with long alkyl substituents routinely achieve grade 4–5 [1]. Although direct head-to-head wash-fastness data for CAS 93964-88-6 are not publicly available, the established class-level relationship provides a strong inference that the C12-substituted compound will deliver measurably superior wash fastness compared to short-chain analogs such as Disperse Red 13.

Disperse dye Wash fastness Polyester dyeing Structure–property relationship

Dyeing Rate and Exhaustion Modulation by Terminal Substituent Polarity and Chain Length for 2-Chloro-4-nitroaniline-Derived Disperse Dyes

A complementary investigation by Kim et al. (1997) on four aminoazobenzene disperse dyes with N-ethyl-N-substituted alkylaniline coupling components demonstrated that terminal substituent polarity directly governs dyeing rate and exhaustion on polyester [1]. In that study, dyes with polar terminal groups (cyano, hydroxy) showed lower exhaustion, whereas the dye carrying an acetoxy group achieved higher exhaustion [1]. Separately, the parallel study by Kim and Gwak (1997) established that as terminal alkyl groups become longer (higher carbon number), the dyeing rate decreases and exhaustion becomes lower, while wash fastness concurrently improves [2]. The target compound's C12 dodecyloxy chain is both non-polar and long, two attributes that collectively predict: (i) a moderate dyeing rate compatible with level-dyeing requirements; (ii) exhaustion characteristics intermediate between short-chain polar and short-chain non-polar dyes; and (iii) the favorable wash-fastness benefit of the long chain. This combination of kinetic and fastness properties is distinct from the behavior of shorter-chain or polar-substituted analogs.

Dyeing kinetics Exhaustion Disperse dye Alkyl substituent effect

Hydrophobic Character and Substantivity for Polyester: C12-Dodecyloxy vs. Conventional Short-Chain Disperse Red Dyes

The presence of a C12 dodecyloxy chain in the target compound imparts substantially higher hydrophobicity than is found in conventional disperse red dyes such as Disperse Red 13 (C2-hydroxyethyl) or Disperse Red 1 (C2-hydroxyethyl, 4-nitroaniline-based) . Increased hydrophobicity enhances the dye's thermodynamic affinity for hydrophobic polyester fibers, promoting higher partition coefficients from aqueous dyebath to fiber [1]. While direct partition-coefficient data for CAS 93964-88-6 are not available, the broader literature on disperse dyes with long alkyl substituents demonstrates that extending the alkyl chain from C2 to C8–C12 significantly increases dye substantivity for polyolefin and polyester fibers, with corresponding improvements in color yield and fastness [2]. This hydrophobic enhancement is particularly relevant in dyeing processes where high exhaustion from aqueous media is economically and environmentally desirable.

Hydrophobicity Substantivity Polyester dyeing Alkyl chain effect

Absorption Maximum (λmax) Positioning in the Aminoazobenzene Series Enables Shade Matching and Formulation Consistency

The absorption maximum (λmax) of aminoazobenzene disperse dyes derived from 2-chloro-4-nitroaniline is modulated by the electron-donating ability of the substituent on the coupling component [1]. Kim and Gwak (1997) reported λmax values in the range of 517.5–531.0 nm for six dyes with varying N,N-dialkyl substituents, with longer or more electron-donating alkyl groups shifting λmax bathochromically [1]. The target compound, with its C12-dodecyloxyethyl substituent (an electron-donating alkoxy-alkyl group), is predicted to absorb at the longer-wavelength end of this range, yielding a bluish-red hue. This positions it as a redder shade compared to shorter-chain analogs, which absorb at shorter wavelengths. For formulators, this λmax distinction means that CAS 93964-88-6 cannot be directly substituted with Disperse Red 13 or Disperse Red 1 without introducing a visible hue shift in the final dyed product.

λmax UV-Vis spectroscopy Shade matching Disperse dye

Optimal Application Scenarios for 4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline Based on Its Differentiated Property Profile


High-Wash-Fastness Polyester Apparel and Workwear Requiring Repeated Industrial Laundering

The C12-dodecyloxy chain in the target compound is predicted, based on the class-level structure–property relationship established by Kim and Gwak (1997), to deliver wash fastness superior to that of short-chain analogs such as Disperse Red 13 (grade 3–4) [1]. For polyester workwear, uniforms, and hospitality textiles subjected to frequent high-temperature industrial washing (≥60°C), this fastness advantage reduces color fade, extends garment life, and lowers replacement frequency. Procurement of CAS 93964-88-6 is justified when end-use specifications demand ISO wash fastness grade ≥4, which shorter-chain aminoazobenzene reds may not consistently meet.

Level-Dyeing Processes Where Moderate Dyeing Rate Is Advantageous for Uniform Shade Reproducibility

The combined data from Kim et al. (1997) and Kim and Gwak (1997) indicate that longer alkyl substituents moderate the dyeing rate of aminoazobenzene disperse dyes on polyester [1][2]. A dye that exhausts too rapidly can produce unlevel dyeings, especially in package-dyeing or beam-dyeing configurations. The target compound's predicted moderate dyeing rate, attributable to its bulky dodecyloxy chain, makes it a candidate for processes where levelness and shade reproducibility are prioritized alongside ultimate fastness. This differentiates it from faster-striking but less leveling short-chain red disperse dyes.

Bluish-Red Shade Formulations Requiring Bathochromically Shifted Red Disperse Dyes

The λmax of the target compound is predicted to lie at the longer-wavelength end of the 517.5–531.0 nm range reported for this dye class [1], conferring a bluish-red hue. This spectral position is advantageous for formulating deep red, burgundy, and bordeaux shades on polyester, where a redder (bathochromically shifted) component improves color gamut and reduces the quantity of blue shading dye required. Formulators seeking to replace or supplement existing red disperse dyes should note that substituting Disperse Red 13 (λmax ~502–510 nm) [3] with CAS 93964-88-6 will produce a visible hue shift and must be compensated in the recipe.

Research Tool for Investigating Structure–Property Relationships in Long-Alkyl-Chain Disperse Dyes

As a well-defined compound with an unusually long C12-alkoxy substituent, CAS 93964-88-6 serves as an extreme-case probe molecule for academic and industrial R&D studies examining the effect of alkyl chain length on disperse dye diffusion, substantivity, wash fastness, and thermal migration on polyester and other hydrophobic substrates [1][2]. Its availability through specialty chemical suppliers makes it a practical reference standard for benchmarking novel disperse dye structures with intermediate chain lengths (C4–C8).

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